(2,3,3-Trimethylcyclopentylidene)acetaldehyde (2,3,3-Trimethylcyclopentylidene)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 143611-90-9
VCID: VC16832989
InChI: InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h5,7-8H,4,6H2,1-3H3
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(2,3,3-Trimethylcyclopentylidene)acetaldehyde

CAS No.: 143611-90-9

Cat. No.: VC16832989

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(2,3,3-Trimethylcyclopentylidene)acetaldehyde - 143611-90-9

Specification

CAS No. 143611-90-9
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2-(2,3,3-trimethylcyclopentylidene)acetaldehyde
Standard InChI InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h5,7-8H,4,6H2,1-3H3
Standard InChI Key GUHDZPCFWHRDJU-UHFFFAOYSA-N
Canonical SMILES CC1C(=CC=O)CCC1(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name of the compound is 2-(2,3,3-trimethylcyclopentylidene)acetaldehyde, reflecting its bicyclic framework. Its canonical SMILES representation, CC1C(=CC=O)CCC1(C)C, highlights the conjugated double bond between the cyclopentylidene ring and the aldehyde group. The compound’s three-dimensional structure is stabilized by steric effects from the methyl substituents at positions 2, 3, and 3 of the cyclopentane ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.143611-90-9
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
InChI KeyGUHDZPCFWHRDJU-UHFFFAOYSA-N
PubChem CID71345127

Spectroscopic Analysis

While direct spectral data for (2,3,3-Trimethylcyclopentylidene)acetaldehyde are unavailable, analogous aldehydes exhibit distinct IR absorption bands for carbonyl (C=O) stretching at 1,650–1,700 cm⁻¹ and Fermi doublets for aldehydic C–H stretches near 2,800–2,900 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal signals for the aldehyde proton (δ 9-10 ppm) and methyl groups (δ 0.8–1.5 ppm) .

Synthesis and Reaction Pathways

Cyclopentylidene Backbone Formation

The synthesis of (2,3,3-Trimethylcyclopentylidene)acetaldehyde begins with constructing the cyclopentylidene core. One approach involves Wittig olefination, where a phosphorus ylide reacts with a carbonyl precursor to form the conjugated double bond. Alternatively, acid-catalyzed cyclization of acyclic terpenes could generate the bicyclic structure, followed by methylation to install the 2,3,3-trimethyl substituents.

Aldehyde Functionalization

Introducing the aldehyde group typically employs oxidation reactions. For instance, ozonolysis of a terminal alkene precursor or selective oxidation of a primary alcohol using pyridinium chlorochromate (PCC) may yield the target aldehyde. Recent studies on tetraaldehyde derivatives demonstrate that refluxing substrates with potassium hydroxide in ethanol facilitates aldehyde formation through nucleophilic substitution .

Table 2: Synthetic Routes and Conditions

StepReagents/ConditionsYield Optimization
Cyclopentylidene formationWittig reagent, THF, 0°CControlled stoichiometry
MethylationCH₃I, K₂CO₃, DMFExcess methyl iodide
Aldehyde introductionPCC, CH₂Cl₂, rtAnhydrous conditions

Byproduct Management

Synthesis of such strained bicyclic aldehydes often generates byproducts like diastereomers or oxidation overproducts. Column chromatography using silica gel and hexane/ethyl acetate eluents effectively isolates the desired compound.

Reactivity and Derivative Formation

Aldehyde-Specific Reactions

The aldehyde group in (2,3,3-Trimethylcyclopentylidene)acetaldehyde participates in classic nucleophilic additions. For example:

  • Grignard reactions produce secondary alcohols.

  • Reductive amination with primary amines yields Schiff bases, which are precursors to heterocyclic compounds.

Cyclopentylidene Ring Modifications

The electron-deficient double bond in the cyclopentylidene moiety undergoes Diels-Alder reactions with dienes, forming six-membered rings. Hydrogenation over palladium catalysts saturates the double bond, yielding a fully saturated cyclopentane derivative.

Environmental and Toxicological Considerations

Biodegradation

Microbial degradation by soil bacteria likely proceeds via aldehyde dehydrogenase enzymes, converting the compound to carboxylic acids. Aerobic conditions favor complete mineralization to CO₂ and H₂O.

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